N'-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N-(2-methylphenyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N-(2-methylphenyl)oxamide is a complex organic compound with a unique structure that includes both dimethylamino and oxamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N-(2-methylphenyl)oxamide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and N-(2-methylphenyl)oxamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N-(2-methylphenyl)oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N-(2-methylphenyl)oxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N-(2-methylphenyl)oxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[4-(dimethylamino)phenyl]methylidene]-2-methoxyaniline
- 4-(dimethylamino)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide
- Methanone, [4-(dimethylamino)phenyl]phenyl-
Uniqueness
N’-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N-(2-methylphenyl)oxamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
359730-58-8 |
---|---|
Molecular Formula |
C18H20N4O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N'-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N-(2-methylphenyl)oxamide |
InChI |
InChI=1S/C18H20N4O2/c1-13-6-4-5-7-16(13)20-17(23)18(24)21-19-12-14-8-10-15(11-9-14)22(2)3/h4-12H,1-3H3,(H,20,23)(H,21,24)/b19-12+ |
InChI Key |
IXVGEENERDJPNP-XDHOZWIPSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)N(C)C |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.